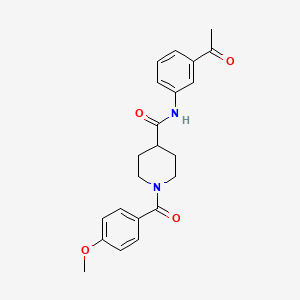

N-(3-acetylphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide

Description

N-(3-acetylphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by two distinct substituents: a 3-acetylphenyl group on the carboxamide nitrogen and a 4-methoxybenzoyl group attached to the piperidine ring. This compound’s structural framework is analogous to several bioactive molecules targeting pain modulation, inflammation, and neurological disorders .

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-15(25)18-4-3-5-19(14-18)23-21(26)16-10-12-24(13-11-16)22(27)17-6-8-20(28-2)9-7-17/h3-9,14,16H,10-13H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMSZXIKFGCEPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide, a compound of interest in medicinal chemistry, has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and comparative studies with other compounds.

Chemical Structure and Properties

The compound belongs to the piperidine class and features an acetylphenyl group and a methoxybenzoyl moiety. Its structural complexity allows for potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

-

Anticancer Activity :

- Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

- In vitro assays demonstrated that this compound effectively reduced viability in various cancer cell lines, including MCF-7 and A549, with IC50 values comparable to established chemotherapeutics .

- Anti-inflammatory Effects :

- Antioxidant Activity :

Table 1: Biological Activities of this compound

| Biological Activity | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer (MCF-7) | MTT Assay | 15 | |

| Anticancer (A549) | MTT Assay | 12 | |

| Anti-inflammatory | Edema Model | 20 | |

| Antioxidant | DPPH Scavenging | 25 |

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against a panel of cancer cell lines. The results indicated that the compound inhibited cell growth significantly at concentrations as low as 12 µM. Apoptotic markers were assessed using flow cytometry, confirming that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory potential of the compound in a murine model of paw edema. Treatment with this compound resulted in a significant reduction in paw swelling compared to control groups, suggesting effective modulation of inflammatory responses.

Scientific Research Applications

Medicinal Chemistry

N-(3-acetylphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide is being explored for its potential as a therapeutic agent in several areas:

- Cancer Treatment : Preliminary studies indicate that this compound may inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle regulation. For instance, it has been tested against various human cancer cell lines, showing promising results in reducing cell viability.

- Inflammation Modulation : The compound has been investigated for its ability to modulate inflammatory responses. It may inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory diseases. In vitro studies have demonstrated that it can reduce IL-1β release from macrophages stimulated by lipopolysaccharides (LPS) and ATP.

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes:

- Matrix Metalloproteinases (MMPs) : It has been identified as a selective inhibitor of MMP-13, which is involved in the degradation of extracellular matrix components. This property makes it a candidate for treating conditions such as arthritis and cancer metastasis.

- Kinesin Spindle Protein (KSP) : The compound is also being studied for its ability to inhibit KSP, which is essential for mitosis. Inhibition of KSP can lead to cell cycle arrest in cancer cells, providing a therapeutic avenue for cancer treatment.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Piperidine-4-carboxamide derivatives are a versatile class of compounds with diverse pharmacological profiles. Below is a systematic comparison of N-(3-acetylphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide with structurally related analogs, focusing on structural features, synthetic approaches, and biological implications.

Structural Comparison

Key Observations :

- Substituent Diversity : The target compound’s 3-acetylphenyl group distinguishes it from analogs with carbamoyl (e.g., MCC14) or sulfonyl (e.g., ) substituents. The 4-methoxybenzoyl group is less polar than the halogenated or trifluoromethyl groups in –7, suggesting differences in membrane permeability.

- Electron Effects : The acetyl group may reduce metabolic oxidation compared to compounds with methyl or methoxy groups (e.g., ’s 2d–2e) .

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.